molecular formula C19H22N4O4 B5501823 3-甲基-7-{3-[3-(2-甲基苯基)-1,2,4-噁二唑-5-基]丙酰}-1-氧杂-3,7-二氮杂螺[4.4]壬-2-酮

3-甲基-7-{3-[3-(2-甲基苯基)-1,2,4-噁二唑-5-基]丙酰}-1-氧杂-3,7-二氮杂螺[4.4]壬-2-酮

货号 B5501823
分子量: 370.4 g/mol
InChI 键: WXUNDIKPVJVQLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related diazaspiro and oxadiazole derivatives often involves cycloaddition reactions, as demonstrated by Chiaroni et al. (2000), who reported the [3+2] cycloaddition of methylenelactams with nitrones to obtain 5-oxa-2,6-diazaspiro derivatives (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000). Farag et al. (2008) described a regioselective synthesis approach for 1,2-diazaspiro[4.4]nona derivatives through cycloaddition of nitrilimides, highlighting the versatility of synthesis strategies for such compounds (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The structural analysis of spiro compounds often reveals unique conformations. For instance, the envelope conformations of isoxazolidine rings in certain spiro derivatives suggest that substituent positioning can significantly influence molecular geometry (Chiaroni et al., 2000). This principle is likely applicable to the analysis of 3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, suggesting that its molecular structure could be characterized by similar conformational features.

Chemical Reactions and Properties

The chemical behavior of diazaspiro and oxadiazole derivatives includes reactions under various conditions. For example, the synthesis of fenbufen-based oxadiazole derivatives demonstrates how functionalization can lead to compounds with significant biological activity, offering insights into potential reactions involving our target molecule (Husain et al., 2009).

科学研究应用

合成和结构分析

  • 二氮杂螺衍生物的区域选择性合成:Farag 等人(2008 年)展示了通过环加成反应合成 1,2-二氮杂螺[4.4]壬-2,8-二烯-6-酮衍生物。这些衍生物经过进一步处理生成吡唑甲酰肼衍生物,表明二氮杂螺化合物在合成具有潜在药理学应用的复杂分子方面具有多功能性 (Farag, Elkholy, & Ali, 2008)

  • 亚甲基内酰胺与亚硝酮的环加成:Chiaroni 等人(2000 年)探索了涉及亚甲基内酰胺和亚硝酮的环加成反应,以生成 5-氧杂-2,6-二氮杂螺[3.4]辛-1-酮衍生物。该研究详细阐述了通过环加成可实现的结构多样性,强调了这些反应在生成具有不同生物活性的新型化合物方面的潜力 (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000)

抗癌和抗糖尿病应用

  • 螺噻唑烷类似物的开发:Flefel 等人(2019 年)的一项研究重点关注螺噻唑烷衍生物的合成,展示了其显著的抗癌和抗糖尿病活性。这项研究突出了螺化合物的潜在治疗应用,包括与查询化学结构相关的那些,在治疗复杂疾病方面的应用 (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019)

双受体拮抗剂特性

  • N-异恶唑基联苯磺酰胺作为双重拮抗剂:Murugesan 等人(2002 年)的研究引入了一种具有血管紧张素 II 和内皮素 A 受体拮抗剂双重活性的化合物。这种双重拮抗作用为高血压治疗提供了一种新颖的方法,说明了像所讨论的化合物这样的具有复杂结构的化合物具有广泛的治疗潜力 (Murugesan et al., 2002)

抗菌应用

  • 基于咔唑衍生物的抗菌剂:Bordei Telehoiu 等人(2020 年)通过结合咔唑和 1,3,4-噁二唑药效团开发了新型抗菌剂。他们的研究结果证明了这些化合物的抗菌功效,表明所查询的化合物在对抗微生物感染方面具有潜在应用 (Bordei Telehoiu et al., 2020)

作用机制

The mechanism of action would depend on the biological target of this compound. Many oxadiazole derivatives exhibit biological activity and are used in medicinal chemistry .

安全和危害

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling this compound .

未来方向

Future research could focus on synthesizing this compound and studying its properties and potential applications. It would be particularly interesting to explore its biological activity given the presence of the oxadiazole ring .

属性

IUPAC Name

3-methyl-7-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-13-5-3-4-6-14(13)17-20-15(27-21-17)7-8-16(24)23-10-9-19(12-23)11-22(2)18(25)26-19/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUNDIKPVJVQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCC4(C3)CN(C(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。